1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid
Description
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances the acidity of the carboxylic acid moiety and influences its reactivity.
Properties
Molecular Formula |
C6H5F3N2O3 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c1-11-3(5(12)13)2-4(10-11)14-6(7,8)9/h2H,1H3,(H,12,13) |
InChI Key |
NAHKEZQVHMGGNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . This process typically requires the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to achieve regioselective lithiation. The resulting intermediate can then be reacted with carbon dioxide to form the desired carboxylic acid.
Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method is particularly useful for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution and Functionalization
The trifluoromethyl (CF₃) group adjacent to the pyrazole ring (as in 1-methyl-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid) significantly influences reactivity. Reported reactions include:
-
Bromination : Selective bromination at the 4-position of 1-methyl-3-trifluoromethylpyrazole using N-bromosuccinimide (NBS) under mild conditions (CHCl₃, 0–25°C) yields 4-bromo derivatives in >90% purity .
-
Lithiation : Directed ortho-metalation (DoM) of 4-bromo-1-methyl-5-trifluoromethylpyrazole generates intermediates for Suzuki-Miyaura coupling or electrophilic quenching .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, CHCl₃, 0–25°C | 4-Bromo derivative | 85–95% | |
| Lithiation | LDA, THF, –78°C | Boronic ester intermediates | 70–80% |
Carboxylic Acid Derivative Formation
The carboxylic acid group at the 5-position undergoes standard acid-to-amide or ester transformations:
-
Amidation : Coupling with amines (e.g., piperidine derivatives) using HATU/DIPEA in DMF yields bioactive amides .
-
Esterification : Reaction with ethanol/H₂SO₄ produces ethyl esters, facilitating further functionalization .
| Derivative | Reagent | Application | Reference |
|---|---|---|---|
| Amide | HATU, DIPEA | Antifungal agents | |
| Ester | EtOH/H₂SO₄ | Intermediate for agrochemicals |
Electrophilic Aromatic Substitution
The electron-withdrawing CF₃ group deactivates the pyrazole ring, directing electrophiles to the 4- or 5-positions:
-
Nitration : Limited data, but nitration of similar pyrazoles occurs at the least deactivated position under HNO₃/H₂SO₄ .
-
Sulfonation : Sulfonyl chloride intermediates are accessible via chlorosulfonation .
Cyclization and Heterocycle Formation
The pyrazole ring participates in cyclocondensation reactions:
-
Pyrimidine Hybrids : Reaction with aminopiperidine derivatives forms fused heterocycles with potential pharmacological activity .
-
Triazole Derivatives : Click chemistry with azides generates 1,2,3-triazole-linked compounds .
Decarboxylation and Thermal Stability
Thermogravimetric analysis (TGA) of analogous pyrazole-carboxylic acids shows decarboxylation above 200°C, forming volatile CO₂ and stable trifluoromethylpyrazole residues .
Key Mechanistic Insights:
-
The CF₃ group stabilizes intermediates via inductive effects, favoring meta-directing behavior in electrophilic substitutions .
-
Carboxylic acid participation in hydrogen bonding (e.g., with SDH enzyme residues) enhances bioactivity in amide derivatives .
Data Gaps and Limitations:
Scientific Research Applications
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylic Acid Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physical parameters of 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid and related compounds:
*Calculated molecular weight based on formula.
Key Observations:
Substituent Effects on Melting Points :
- The trifluoromethyl (-CF₃) derivative (194.11 g/mol) exhibits a high melting point (203°C) compared to the furyl-substituted analog (192.17 g/mol), which lacks a melting point report. This suggests that strongly electron-withdrawing groups like -CF₃ enhance crystalline packing .
- The benzoic acid derivative (270.20 g/mol) has a slightly lower melting range (195–198°C), possibly due to steric hindrance from the bulky aryl group .
Electronic Effects: The trifluoromethoxy (-OCF₃) group in the target compound is expected to increase acidity compared to methyl or ethyl substituents. Analogous -CF₃ derivatives are often used in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity .
Biological Activity
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHFNO
- Molecular Weight : 193.13 g/mol
- CAS Number : 1245771-97-4
- IUPAC Name : 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
This compound has been identified as an activator of the pyruvate kinase M2 (PKM2) isoform, which plays a crucial role in cancer metabolism. By modulating the Warburg effect—a phenomenon where cancer cells preferentially convert glucose to lactate—this compound can potentially inhibit cancer cell proliferation and promote apoptosis .
Biological Activity
The following table summarizes the biological activities associated with this compound:
Case Studies
-
PKM2 Activation and Cancer Therapy
A study demonstrated that derivatives of this compound significantly activated PKM2, leading to reduced viability in colorectal cancer cells. The mechanism involved enhanced aerobic glycolysis, which is critical for tumor growth . -
Synergistic Effects with Chemotherapy
In preclinical trials, combining this compound with traditional chemotherapeutics resulted in a synergistic effect, improving overall efficacy against resistant cancer types. This finding suggests that it may serve as an adjuvant therapy in cancer treatment regimens .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary data indicate that the compound exhibits toxicity if ingested and may cause skin irritation. Further toxicological studies are necessary to establish safe dosage levels for clinical applications .
Q & A
What are the recommended synthetic routes for 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrazole-5-carboxylic acid derivatives typically involves multi-step reactions. A general approach includes:
- Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups at the 3-position, as demonstrated in the synthesis of ethyl 3,4-diaryl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylates. This method uses Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and degassed DMF/H₂O mixtures at elevated temperatures (80–100°C) .
- Ester Hydrolysis : Conversion of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) to carboxylic acids using NaOH or LiOH in aqueous THF/MeOH .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for milder conditions) based on substrate stability.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of trifluoromethoxy groups .
How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazole-5-carboxylic acid derivatives?
Answer:
- ¹H/¹³C NMR : The trifluoromethoxy (-OCF₃) group shows distinct splitting patterns. For example, the CF₃ group in similar compounds exhibits a quartet (~δ 120–125 ppm in ¹³C NMR) due to coupling with adjacent oxygen .
- IR Spectroscopy : Confirm carboxylic acid formation via O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹). The trifluoromethoxy group shows C-F stretches near 1100–1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isomeric mixtures (e.g., regioisomers at pyrazole positions 3 and 5) by matching exact masses .
What computational methods are suitable for predicting the reactivity of the trifluoromethoxy group in this compound?
Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model electronic effects of the -OCF₃ group. The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) can predict steric and electronic contributions to reaction pathways .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites influenced by the electron-withdrawing -OCF₃ group .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions during hydrolysis or coupling reactions .
How do substituents at the pyrazole ring (e.g., methyl vs. trifluoromethoxy) influence biological activity in agrochemical applications?
Answer:
- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, critical for insecticidal activity. For example, derivatives like tetraniliprole (C₁₉H₁₄BrClN₆O₂) use -OCF₃ to improve binding to insect ryanodine receptors .
- Methyl Group : Reduces steric hindrance, favoring interactions with enzyme active sites. Comparative studies of methyl vs. trifluoromethoxy analogs show differences in IC₅₀ values due to electronic and steric effects .
Methodological Insight : - Perform SAR studies using logP measurements and enzyme inhibition assays .
What challenges arise in crystallographic characterization of this compound, and how are they addressed?
Answer:
- Crystal Packing Issues : The -OCF₃ group’s flexibility can disrupt ordered crystal formation. Solutions include:
- Twinned Crystals : Common in pyrazole derivatives. SHELXL’s TWIN/BASF commands can model twinning ratios .
How can conflicting solubility data (aqueous vs. organic solvents) be reconciled for this compound?
Answer:
- pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility. At pH > pKa (~4.5–5.0), the deprotonated form increases aqueous solubility.
- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays. For HPLC, acetonitrile/0.1% TFA in water is recommended .
- Empirical Testing : Perform phase-solubility studies using the Higuchi-Connors method to identify optimal solvent ratios .
What are the key stability concerns for long-term storage of this compound?
Answer:
- Hydrolysis : The trifluoromethoxy group is prone to hydrolysis under acidic/basic conditions. Store at pH 6–8 in inert buffers (e.g., PBS) .
- Light Sensitivity : Protect from UV exposure using amber glass vials.
- Temperature : Store at 2–8°C under desiccation (silica gel) to prevent carboxylate dimerization .
How can regioselectivity issues during pyrazole ring functionalization be mitigated?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl esters) at the 5-carboxylic acid position to direct electrophilic substitution to the 3-position .
- Metal Catalysis : Use Pd-catalyzed C-H activation for selective arylations. For example, Pd(OAc)₂ with ligands like XPhos improves selectivity in Suzuki couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
